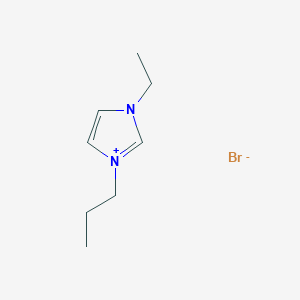
1-ethyl-3-propylimidazolium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-propylimidazolium bromide is an ionic liquid with the chemical formula C₈H₁₅BrN₂ and a molecular weight of 219.11 g/mol . It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications.
Mecanismo De Acción
Target of Action
1-Ethyl-3-propylimidazolium bromide is an imidazolium salt . It has been reported to have antimalarial activity, suggesting that its primary targets could be the proteins or enzymes involved in the life cycle of the malaria parasite .
Mode of Action
As an imidazolium salt, it may interact with its targets through ionic interactions or hydrogen bonding
Biochemical Pathways
Given its reported antimalarial activity, it may interfere with the biochemical pathways essential for the survival and replication of the malaria parasite .
Result of Action
Given its reported antimalarial activity, it may induce changes at the molecular and cellular levels that inhibit the growth or replication of the malaria parasite .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH can affect the stability of the compound and its interaction with its targets . Moreover, the presence of other substances in the environment, such as other drugs or biological molecules, can also influence its action and efficacy .
Análisis Bioquímico
Biochemical Properties
1-Ethyl-3-propylimidazolium bromide plays a significant role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that might be challenging in traditional solvents. For instance, it has been observed to interact with enzymes like lipases, enhancing their activity and stability. The nature of these interactions often involves the ionic liquid stabilizing the enzyme’s active site, thereby increasing its catalytic efficiency .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in stress responses and metabolic pathways. Additionally, it can modulate cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, either inhibiting or activating enzymes. For example, it has been shown to inhibit certain proteases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions often lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as prolonged exposure to high temperatures or reactive chemicals. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and metabolic activity observed even after the compound has been removed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to beneficial effects, while exceeding this range results in adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can affect the glycolytic pathway by modulating the activity of key enzymes like hexokinase and phosphofructokinase. These interactions can lead to changes in energy production and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, influencing its localization and activity. The compound’s distribution is often influenced by its interactions with membrane transporters, which facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. These localization patterns are essential for understanding the compound’s overall impact on cellular functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-propylimidazolium bromide can be synthesized through a quaternization reaction. This involves the reaction of 1-ethylimidazole with 1-bromopropane under controlled conditions. The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3-propylimidazolium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The imidazolium ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative of the imidazolium compound .
Aplicaciones Científicas De Investigación
1-Ethyl-3-propylimidazolium bromide has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
1-Methyl-3-propylimidazolium Bromide: Similar in structure but with a methyl group instead of an ethyl group.
1-Butyl-3-methylimidazolium Bromide: Contains a butyl group instead of a propyl group.
3-(2-Hydroxyl-Ethyl)-1-Propylimidazolium Bromide: Contains a hydroxyl-ethyl group, which imparts different solubility and reactivity properties.
Uniqueness: 1-Ethyl-3-propylimidazolium bromide is unique due to its specific combination of ethyl and propyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly versatile in various applications, from solvents to catalysts .
Propiedades
IUPAC Name |
1-ethyl-3-propylimidazol-3-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.BrH/c1-3-5-10-7-6-9(4-2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBYGJUDBYCOIN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CN(C=C1)CC.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)





![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)

![1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine](/img/structure/B6359332.png)

![benzyl 4-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B6359340.png)
